
Azobenzene
Overview
Description
Azobenzene (C₁₂H₁₀N₂) is a prototypical aromatic azo compound featuring two benzene rings connected by an N=N double bond. It exhibits reversible trans-to-cis photoisomerization under ultraviolet (UV) or visible light, enabling applications in photoresponsive materials, molecular switches, and biomedical systems . The trans isomer is thermodynamically stable, while the cis form reverts thermally or via visible-light irradiation. This compound’s unique photochemical properties, coupled with its tunable electronic structure via substitution, make it a cornerstone in materials science and supramolecular chemistry .
Chemical Reactions Analysis
Photoisomerization
Azobenzene undergoes reversible trans-to-cis isomerization under light irradiation, with distinct mechanisms and kinetics:
Property | trans-to-cis (UV light) | cis-to-trans (Visible light/Heat) |
---|---|---|
Wavelength | 300–400 nm | >400 nm |
Quantum yield (Φ) | 0.11–0.25 | 0.4–0.5 |
Thermal half-life (t₁/₂) | N/A | Hours to days (unsubstituted) |
Mechanisms :
-
Rotation : N=N bond rotation (≈90° dihedral angle) dominates in nonpolar environments .
-
Inversion : Linear transition state (≈180° CNN angle) occurs in polar solvents .
-
Concerted inversion : Simultaneous bending of both CNN angles, observed in constrained systems .
Substituents dramatically affect isomerization:
-
Electron-donating groups (e.g., -NH₂) reduce cis half-life to minutes .
-
Ortho-substituents sterically hinder rotation, favoring inversion pathways .
Thermal Isomerization
Unsubstituted cis-azobenzene relaxes to trans with:
Oxidation
This compound oxidizes to azoxybenzene under mild conditions:
Reduction
Catalytic hydrogenation produces hydrthis compound:
Acid-Base and Coordination Chemistry
-
Protonation : Occurs at one nitrogen (pKₐ ≈ -2.95) , forming a resonance-stabilized cation.
-
Lewis acid complexes : Binds BF₃, AlCl₃ via lone pair donation .
-
Metal coordination : Forms stable complexes with Ni⁰, Pt⁰ (e.g., Ni(Ph₂N₂)(PPh₃)₂) .
Reactivity with Other Compounds
Substituent Effects on Reactivity
Data from para-substituted derivatives :
Substituent | cis Half-life (25°C) | Isomerization Pathway |
---|---|---|
-H | 36–48 hours | Rotation |
-NH₂ | 8–15 minutes | Inversion |
-OCH₃ | 2–4 hours | Mixed |
-NO₂ | >1 week | Rotation |
Computational studies reveal:
-
Electron-donating groups lower rotational barriers by 10–15 kJ/mol .
-
Bulky substituents increase inversion activation energy by 20% .
This comprehensive analysis demonstrates this compound’s reactivity is tunable through substitution and environmental control, enabling applications in photopharmacology, molecular machines, and smart materials. Recent advances in femtosecond spectroscopy and machine learning potential models continue to refine mechanistic understanding.
Scientific Research Applications
Azobenzene is a versatile photoswitchable molecule with powerful photochemical properties, making it useful in a variety of applications, including biomedicine, chemical sensing, and organic transistors . Its structure consists of two phenyl rings linked by a nitrogen-nitrogen double bond, which can undergo reversible photoisomerization between trans and cis forms upon exposure to light of different wavelengths . This unique property has led to its use in নানapl領域 as a trigger in various biomedical applications, as well as in chemical sensing and organic transistors .
Scientific Research Applications
This compound and its derivatives have found applications in diverse scientific fields due to their unique photoresponsive properties .
Antimicrobial Properties:
- This compound derivatives exhibit antimicrobial activity against various bacteria and fungi . For example, substituted this compound molecules have shown activity against S. aureus, L. monocytogenes, and C. krusei . The presence of electron-withdrawing groups like bromine or chlorine on the aromatic ring can enhance antimicrobial activity .
- trans-P1/β-CD showed promising results against P. aeruginosa, S. aureus, B. subtilis, and E. coli .
- Modification of the this compound ring and association with biologically active compounds can result in new compounds with antibacterial efficacy against B. subtilis and S. aureus .
Biomedical Applications:
- This compound is used as a trigger in biomedicine, particularly as a light/hypoxia-responsive material . Its ability to switch between trans and cis isomers under specific stimulus conditions makes it valuable for controlling biological processes .
- This compound can be used as a hypoxia-sensitive connector, enabling on/off switching of properties like pharmacology and fluorescence activity .
- In cancer theranostics, this compound scaffolds can act as fluorescence quenchers and nitrogen mustard deactivators in mitochondrial targeting drug delivery systems . These systems show tissue selectivity for tumors and can activate prodrugs under hypoxia conditions, leading to reduced tumor growth .
Nanoplasmonic Sensors:
- This compound is utilized in nanoplasmonic sensors for label-free detection of biomolecules in medical, biotechnology, and environmental science applications . Nanoplasmonic sensors offer high surface sensitivity, making them suitable for studying biomacromolecules and biological particulates .
- These sensors can be used for positional sensing, biomacromolecular conformation analysis, and real-time kinetic monitoring of complex biological interactions .
Photoswitchable Materials:
- Azobenzenes are employed in chemical sensing and organic transistors due to their photoswitching capabilities . Ingenious molecular designs have enabled versatile control of this compound photochemical properties, facilitating the development of chemical sensors and photoswitchable organic transistors .
- Tetra-ortho-fluoro-azobenzenes are a class of photoswitches useful for the construction of visible-light-controlled molecular systems .
Other applications:
- This compound derivatives can be grafted onto carbon nanotubes to improve their thermal stability and energy density for higher temperature applications .
- Azobenzenes are used to study cell signaling, vision restoration, and other photobiology applications .
Table of this compound Applications
Mechanism of Action
The primary mechanism of action for azobenzene is its ability to undergo reversible photoisomerization. When exposed to light, this compound switches from its trans form to its cis form. This structural change affects the molecule’s electronic properties and interactions with other molecules. The trans-cis isomerization can be driven by light or occur thermally in the dark . This property makes this compound an ideal component for molecular devices and functional materials.
Comparison with Similar Compounds
Azoheteroarenes and Cyclic Azobenzenes
Azoheteroarenes replace one or both benzene rings in azobenzene with heteroaromatic groups (e.g., pyridine, thiophene). These modifications alter photophysical properties:
- Redshifted Absorption : Pyridine-azobenzene derivatives exhibit absorption maxima shifted to ~450 nm (visible light), compared to ~360 nm for unmodified this compound, enhancing applicability in biological systems .
- Cyclic Azobenzenes : Constrained cyclic structures (e.g., dibenzo-24-crown-8-azobenzene) show enhanced binding energy (up to −30 kcal/mol) in host-guest systems due to preorganized geometries, compared to linear azobenzenes (−20 kcal/mol) .
Property | This compound | Azoheteroarenes | Cyclic Azobenzenes |
---|---|---|---|
Absorption λ_max (nm) | 360 | 400–500 | 350–400 |
Thermal Half-Life (cis) | Hours | Minutes–Hours | Days |
Binding Energy (kcal/mol) | −20 | −15 to −25 | −25 to −30 |
Substituted Azobenzenes
Functional groups on this compound’s phenyl rings modulate electronic and steric properties:
- Nitro-Substituted Azobenzenes : Introduce strong electron-withdrawing effects, lowering the HOMO-LUMO gap (e.g., 4-nitrothis compound: ΔE = 3.2 eV vs. 4.1 eV for this compound) and enhancing thermal stability of the cis isomer .
- Amino-Substituted Azobenzenes: Electron-donating groups increase dipole moments (e.g., 4-aminothis compound: µ = 5.1 D vs. 0 D for this compound), improving solubility in polar solvents .
Quinones and Redox-Active Azo Compounds
This compound shares redox versatility with quinones but differs in mechanism:
- Redox Potential: this compound derivatives (e.g., 4,4′-dimethylthis compound) exhibit reversible two-electron reduction at −0.8 V (vs. SCE), whereas anthraquinone reduces at −0.5 V .
- Carbon Capture: this compound-based sp²-N bases (e.g., pyridines with azo groups) show CO₂ binding capacities of 0.5–1.2 mmol/g, comparable to quinones but with tunable redox-driven release .
Anthracene and this compound in Mass Spectrometry
Both serve as electron-transfer dissociation (ETD) reagents but differ in efficiency:
- ETD Efficiency : this compound radical anions fragment peptides with 85% efficiency, outperforming anthracene (70%) due to higher electron affinity .
Key Research Findings
- Host-Guest Systems: this compound-containing crown ethers exhibit reversible dethreading (cis) and rethreading (trans) under light, modulating mechanical properties of nanofibers by ~40% .
- DNA Aptamers : this compound intercalation stabilizes dsDNA (trans) but destabilizes it upon isomerization (cis), enabling light-controlled gene regulation .
- Actinometry: 4,4′-Dimethylthis compound acts as a visible-light actinometer with a quantum yield of 0.52, surpassing traditional UV-dependent anthracene (Φ = 0.28) .
Biological Activity
Azobenzene is a versatile compound known for its unique structural properties and significant biological activities. Its ability to undergo photoisomerization between trans and cis forms makes it an attractive candidate in various fields, particularly in medicinal chemistry and biomedicine. This article explores the biological activities of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Overview of Biological Activities
This compound derivatives exhibit a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Antioxidant
- Anti-inflammatory
- Antiviral
These activities are attributed to the compound's ability to interact with biological molecules, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. The following table summarizes key findings related to their antimicrobial efficacy:
Compound Type | Activity Against | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Azo Surfactants | Gram-positive bacteria | 10–11 | Up to 35 µM/mL |
Azo-Quinolone | Bacillus subtilis | 17 | Not specified |
Staphylococcus aureus | 18 | Not specified | |
Electron-withdrawing | Various bacteria | 9–18 | Not specified |
This compound derivatives with alkyl chains and polar groups have shown significant antibacterial activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative strains due to their complex cell walls . The structure-activity relationship reveals that the presence of electron-withdrawing groups enhances antimicrobial activity, with di-substituted compounds demonstrating greater efficacy than mono-substituted ones .
Anticancer Activity
This compound compounds have also been investigated for their anticancer properties. A recent study evaluated several this compound derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Fluorobenzene-modified 6-azophenylcoumarin | A549 | 0.51 ± 0.22 |
Pyridine-modified 6-azophenylcoumarin | MCF-7 | 0.42 ± 0.23 |
Doxorubicin (DOX) | MCF-7 | 20.64 ± 3.67 |
The fluorobenzene-modified derivative exhibited stronger cytotoxicity against A549 cells compared to doxorubicin, highlighting this compound's potential as a scaffold for developing novel anticancer agents . Furthermore, this compound's ability to act as a photoswitch allows for targeted therapy applications where light can activate drug release in specific tissues.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA and RNA synthesis : this compound derivatives have been shown to interfere with nucleic acid synthesis, thereby affecting cell proliferation.
- Reactive Oxygen Species (ROS) generation : Some azobenzenes induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with cellular receptors : Azobenzenes can bind to specific receptors or enzymes, modulating their activity and influencing cellular responses.
Case Studies
- Antimicrobial Efficacy : Salta et al. synthesized azo surfactants that demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study emphasized the role of the polar head group in enhancing antimicrobial properties following photoisomerization .
- Cytotoxicity in Cancer Cells : Research by Velema et al. focused on quinolone-linked azobenzenes that showed enhanced antibacterial properties when subjected to light-induced isomerization. This study illustrated how structural modifications could lead to improved therapeutic profiles against resistant bacterial strains .
- Photosensitive Drug Delivery : Advances in this compound-based drug delivery systems have led to the development of light/hypoxia-responsive materials that can selectively release drugs under specific conditions, enhancing treatment efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. How can researchers accurately quantify cis- and trans-azobenzene isomers in experimental setups?
- Methodological Answer : Utilize reversed-phase HPLC with optimized pH conditions (e.g., pH 9.2) to resolve isomers. Calibrate the system using standards and validate recovery rates (e.g., 91% for hydrazobenzene, 114% for this compound) . Include internal controls to account for matrix effects in complex samples.
Q. What experimental techniques are recommended for characterizing this compound’s photoisomerization kinetics?
- Methodological Answer : Employ UV-Vis spectroscopy to monitor absorbance changes during light exposure. Pair with time-resolved transient absorption spectroscopy to measure quantum yields and rate constants. Ensure consistent light intensity calibration to minimize data variability .
Q. How should researchers address discrepancies in reported this compound quantum yields across studies?
- Methodological Answer : Replicate experiments under identical conditions (solvent, light wavelength, temperature). Cross-validate using multiple techniques (e.g., NMR, HPLC) and reference standardized protocols from peer-reviewed literature. Document all experimental parameters to isolate sources of variation .
Advanced Research Questions
Q. What strategies improve the immobilization efficiency of this compound derivatives in polymeric matrices?
- Methodological Answer : Use heterophase polymerization on silica gel surfaces to achieve ~10–13% polymer mass fractions. Confirm immobilization via IR spectroscopy and thermogravimetric analysis. Optimize monomer-to-crosslinker ratios to balance stability and photoresponsiveness .
Q. How can researchers resolve contradictions in this compound’s thermal stability data when integrated into nanocomposites?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to isolate degradation pathways. Compare results with computational models (e.g., DFT simulations) to identify interactions between this compound and the matrix .
Q. What methodologies are effective for studying this compound’s mechanoresponsive behavior in supramolecular systems?
- Methodological Answer : Combine atomic force microscopy (AFM) with in-situ Raman spectroscopy to correlate mechanical stress with isomerization events. Use controlled strain rates and reference non-responsive analogs to distinguish photochemical vs. mechanical effects .
Q. Methodological Frameworks
Q. How to design a reproducible protocol for this compound-based light-activated drug delivery systems?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Define clear milestones: (1) synthesis of this compound-drug conjugates, (2) in vitro release kinetics under UV/Vis light, (3) cytotoxicity assays. Include peer review at each stage to validate reproducibility .
Q. What statistical approaches mitigate bias in this compound photostability studies?
- Methodological Answer : Apply ANOVA to compare degradation rates across experimental groups. Use bootstrapping to assess uncertainty in small datasets. Report effect sizes and confidence intervals to contextualize significance .
Q. Data Reporting and Validation
Q. What peer-review criteria are critical for evaluating this compound-based material studies?
Preparation Methods
Traditional Synthetic Methods of Azobenzene
Reduction of Nitrobenzene via Magnesium-Methanol Systems
The reduction of nitrobenzene (C₆H₅NO₂) using magnesium turnings in anhydrous methanol represents a classical route to this compound, yielding 40–60% product under ambient conditions. The reaction proceeds via a two-electron transfer mechanism:
$$
\text{2 C₆H₅NO₂ + 6 Mg + 6 CH₃OH → C₁₂H₁₀N₂ + 6 Mg(OCH₃)₂ + 4 H₂O}
$$
This method, while straightforward, suffers from moderate yields and requires meticulous purification to remove hydrthis compound (C₁₂H₁₂N₂) byproducts.
Diazotization and Coupling Reactions
Diazotization of aniline derivatives followed by coupling with electron-rich aromatics constitutes another traditional pathway. For example, p-nitroaniline undergoes diazotization with nitrous acid (HNO₂), forming a diazonium salt that couples with phenol to yield this compound derivatives. However, this method is restricted by the ortho/meta/para-directing effects of substituents, limiting structural diversity.
Modern Advances in this compound Synthesis
Symmetrical this compound Synthesis via Oxidation Coupling
Recent work demonstrates the synthesis of symmetrical this compound derivatives through oxidative coupling of aromatic amines. For instance, 2-methoxyaniline-5-sulfonic acid undergoes oxidation with sodium hypochlorite (NaClO) to form 2,2′-bismethoxythis compound-5,5′-disulfonic acid (52.3% yield). The reaction mechanism involves:
$$
\text{2 Ar-NH₂ + NaClO → Ar-N=N-Ar + NaCl + H₂O}
$$
This approach bypasses diazonium intermediates, enabling symmetrical structures unattainable via classical coupling.
Au–Pd Alloy-Catalyzed Synthesis from Non-Aromatic Precursors
A groundbreaking 2024 study introduced a method to synthesize azobenzenes from cyclohexanones and hydrazine (N₂H₄) using Au₇₁–Pd₂₉ alloy nanoparticles supported on Al₂O₃. The process involves three stages:
- Condensation : Cyclohexanone reacts with hydrazine to form azine intermediates.
- Dehydrogenative Aromatization : The catalyst dehydrogenates azines to 1,2-diarylhydrazines.
- NH–NH Dehydrogenation : Concerted dehydrogenation yields this compound.
Key advantages include regioselectivity control and the ability to synthesize unsymmetrical derivatives by sequential condensation of different cyclohexanones. Under optimized conditions (150°C, nitrobenzene as hydrogen acceptor), this method achieves yields exceeding 75%.
Comparative Analysis of Preparation Methods
The table below contrasts key parameters of this compound synthesis techniques:
The Au–Pd method stands out for its use of non-aromatic precursors and flexibility in producing unsymmetrical structures, addressing longstanding limitations in this compound chemistry.
Applications and Implications of Synthetic Methodologies
The evolution of this compound synthesis directly impacts material science. For example, symmetrical azobenzenes with sulfonamide linkages exhibit enhanced photostability for biomedical applications, while unsymmetrical derivatives enable precision in molecular machine design. Industrial adoption of Au–Pd catalysts could reduce reliance on toxic aromatic precursors, aligning with green chemistry principles.
Properties
IUPAC Name |
diphenyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33808-60-5 | |
Record name | Diazene, 1,2-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33808-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8020123, DTXSID601026524 | |
Record name | Azobenzene | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Diphenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS] | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Azobenzene | |
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Boiling Point |
559 °F at 760 mmHg (NTP, 1992), 293 °C | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AZOBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/ | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Azobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3789 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals | |
CAS No. |
103-33-3, 1080-16-6, 17082-12-1 | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Azobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazene, diphenyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | azobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, 1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Diphenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0U1H6UG5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154 °F (NTP, 1992), 68 °C | |
Record name | AZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19841 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.